REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([CH3:13])=[N:11][CH:12]=1)[CH3:6].[CH2:14]=[O:15]>>[CH3:1][O:2][CH2:3][O:4][CH:5]([C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][OH:15])=[N:11][CH:12]=1)[CH3:6]
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Name
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|
Quantity
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21 g
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Type
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reactant
|
Smiles
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COCOC(C)C=1C=CC(=NC1)C
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Name
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|
Quantity
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14.1 g
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Type
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reactant
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Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 150° to 160° C. for 8 hours in a sealed tube
|
Duration
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8 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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WASH
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Details
|
A fraction eluted with chloroform-methanol (25:1
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Name
|
|
Type
|
product
|
Smiles
|
COCOC(C)C=1C=CC(=NC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |